molecular formula C6H13NO3S B13578002 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol

3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol

Cat. No.: B13578002
M. Wt: 179.24 g/mol
InChI Key: WVXMDNAWZAJDHH-UHFFFAOYSA-N
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Description

3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the DABCO-catalyzed [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for amino acids, allowing it to interact with enzymes and receptors in biological systems . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(2-methylsulfonylethyl)azetidin-3-ol

InChI

InChI=1S/C6H13NO3S/c1-11(9,10)3-2-6(8)4-7-5-6/h7-8H,2-5H2,1H3

InChI Key

WVXMDNAWZAJDHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1(CNC1)O

Origin of Product

United States

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